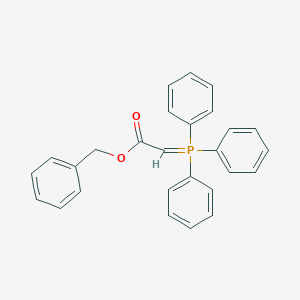

Benzyl 2-(triphenylphosphoranylidene)acetate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

benzyl 2-(triphenyl-λ5-phosphanylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23O2P/c28-27(29-21-23-13-5-1-6-14-23)22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,22H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKMLGJBBDRIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397527 | |

| Record name | Benzyl (triphenyl-lambda~5~-phosphanylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15097-38-8 | |

| Record name | Benzyl (triphenyl-lambda~5~-phosphanylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl 2-(triphenyl-lambda5-phosphanylidene)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Benzyl 2-(triphenylphosphoranylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Benzyl 2-(triphenylphosphoranylidene)acetate, a crucial reagent in organic synthesis, particularly in the Wittig reaction for the formation of carbon-carbon double bonds. This document details the experimental protocols, physical and spectral properties, and a logical workflow for its preparation and analysis.

Core Compound Properties

This compound is a stable phosphorus ylide. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₂₃O₂P | [1][2][3][4][5] |

| Molecular Weight | 410.44 g/mol | [5] |

| CAS Number | 15097-38-8 | [1][3][5] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 120-122 °C | [2][5] |

| Solubility | Soluble in organic solvents like dichloromethane and ethyl acetate. | [3] |

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the corresponding phosphonium salt, (benzyloxycarbonylmethyl)triphenylphosphonium bromide, from benzyl bromoacetate and triphenylphosphine. The second step is the deprotonation of the phosphonium salt using a base to yield the desired ylide.

Step 1: Synthesis of (Benzyloxycarbonylmethyl)triphenylphosphonium bromide

This procedure outlines the synthesis of the phosphonium salt intermediate.

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1 equivalent) in anhydrous benzene or toluene.

-

To this solution, add benzyl bromoacetate (1 equivalent).

-

Heat the reaction mixture to reflux with constant stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The product, (benzyloxycarbonylmethyl)triphenylphosphonium bromide, will precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the resulting white solid under vacuum to obtain the pure phosphonium salt.

| Reagent/Solvent | CAS Number | Molecular Weight | Role |

| Triphenylphosphine | 603-35-0 | 262.29 g/mol | Nucleophile |

| Benzyl bromoacetate | 5437-45-6 | 229.07 g/mol | Electrophile |

| Benzene or Toluene | 71-43-2 or 108-88-3 | 78.11 g/mol or 92.14 g/mol | Solvent |

Step 2: Synthesis of this compound

This procedure details the conversion of the phosphonium salt to the ylide.

Experimental Protocol:

-

Suspend (benzyloxycarbonylmethyl)triphenylphosphonium bromide (1 equivalent), synthesized in Step 1, in dichloromethane (CH₂Cl₂).

-

To this suspension, add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), dropwise with vigorous stirring at room temperature.

-

Continue stirring for 1-2 hours, during which the deprotonation occurs, forming the ylide.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield this compound as a solid.

| Reagent/Solvent | CAS Number | Molecular Weight | Role |

| (Benzyloxycarbonylmethyl)triphenylphosphonium bromide | 78385-36-1 | 493.37 g/mol | Ylide Precursor |

| Dichloromethane | 75-09-2 | 84.93 g/mol | Solvent |

| Sodium Hydroxide | 1310-73-2 | 40.00 g/mol | Base |

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Aromatic Protons | 7.65 - 7.20 | m | P(C₆H₅)₃, OCH₂C₆H₅ |

| Methylene Protons | ~5.00 | s | OCH₂Ph |

| Methine Proton | ~2.9-3.5 (broad) | s | P=CH |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| Carbonyl Carbon | ~169 | C=O |

| Aromatic Carbons | 126 - 136 | P(C₆H₅)₃, OCH₂C₆H₅ |

| Methylene Carbon | ~65 | OCH₂Ph |

| Methine Carbon | ~29 (d, Jpc ≈ 100 Hz) | P=CH |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C-H (Aromatic) | 3050 - 3080 |

| C-H (Aliphatic) | 2850 - 3000 |

| C=O (Ester) | ~1620 - 1640 (conjugated) |

| C=C (Aromatic) | 1450 - 1600 |

| C-O (Ester) | 1100 - 1300 |

| P-Ph | ~1435 |

Mass Spectrometry (MS)

| Technique | m/z Value | Assignment |

| Electrospray Ionization (ESI) | 411.1 | [M+H]⁺ |

Visualizations

Synthesis Workflow

References

- 1. Benzyl 2-(triphenyl-lambda5-phosphanylidene)acetate | C27H23O2P | CID 3862746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 15097-38-8: benzyl (triphenylphosphoranylidene)-acetate [cymitquimica.com]

- 4. Benzyl(triphenylphosphoranylidene)acetate - Georganics [georganics.sk]

- 5. CAS#:15097-38-8 | this compound | Chemsrc [chemsrc.com]

Mechanism of action of Benzyl 2-(triphenylphosphoranylidene)acetate in Wittig reaction

An In-depth Technical Guide on the Mechanism of Action of Benzyl 2-(triphenylphosphoranylidene)acetate in the Wittig Reaction

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of modern organic synthesis, enabling the formation of alkenes from carbonyl compounds and phosphonium ylides.[1] This reaction is highly valued for its reliability and the precise control it offers over the location of the newly formed carbon-carbon double bond.[2] At the core of this transformation is the Wittig reagent, a phosphonium ylide, which is a species with opposite formal charges on adjacent phosphorus and carbon atoms.[3]

This compound, also known as (Benzyloxycarbonylmethylene)triphenylphosphorane, is a specific type of Wittig reagent. The presence of the ester group adjacent to the carbanion classifies it as a "stabilized ylide."[4][5] The electron-withdrawing nature of the carbonyl group delocalizes the negative charge on the α-carbon through resonance, rendering the ylide less reactive but more stable than its non-stabilized counterparts.[4] This stability has profound implications for the reaction mechanism and, consequently, the stereochemical outcome of the olefination.[5][6] This guide provides a detailed examination of the mechanism, stereoselectivity, and experimental considerations for using this compound in the Wittig reaction.

Core Mechanism of Action

The driving force behind the Wittig reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct, which is a thermodynamically favorable process.[4][7] The mechanism for stabilized ylides like this compound is distinct from that of non-stabilized ylides, primarily in the reversibility of the initial steps, which allows for thermodynamic control over the product's stereochemistry.[6]

The reaction proceeds through the following key stages:

-

Nucleophilic Attack : The reaction initiates with the nucleophilic addition of the ylide's carbanion to the electrophilic carbonyl carbon of an aldehyde or ketone.[7]

-

Intermediate Formation : This attack can lead to a zwitterionic betaine intermediate, though its existence is debated, and it may proceed directly to a four-membered ring structure called an oxaphosphetane via a [2+2] cycloaddition.[1][4][5]

-

Equilibration (Key for Stabilized Ylides) : For stabilized ylides, the initial nucleophilic attack and the formation of the oxaphosphetane are reversible.[7][6] This allows the initially formed intermediates to equilibrate. The two possible diastereomeric oxaphosphetanes, syn and anti, can interconvert. The anti diastereomer is thermodynamically more stable due to reduced steric repulsion.[6]

-

Decomposition : The more stable anti-oxaphosphetane undergoes irreversible decomposition through a retro-[2+2] cycloreversion.[4]

-

Product Formation : This decomposition yields the final (E)-alkene and triphenylphosphine oxide.[6] Because the reaction proceeds through the more stable anti intermediate, the Wittig reaction with stabilized ylides is highly (E)-selective.[5][7]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. adichemistry.com [adichemistry.com]

- 7. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Spectroscopic and Synthetic Profile of Benzyl 2-(triphenylphosphoranylidene)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of Benzyl 2-(triphenylphosphoranylidene)acetate, a stabilized ylide commonly employed in organic synthesis, particularly in the Wittig reaction for the formation of α,β-unsaturated esters. This document details available spectroscopic data (NMR, IR, MS), provides experimental protocols for its preparation and analysis, and includes visualizations of its synthetic pathway and reaction mechanism.

Spectroscopic Data

Precise, experimentally-derived quantitative data for the NMR, IR, and Mass Spectra of this compound is not widely available in the public domain. However, spectra are available from commercial sources such as Sigma-Aldrich.[1] Based on the molecular structure and data from analogous compounds, the expected spectral characteristics are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of this phosphorus ylide.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Assignment |

| 1H | 7.20 - 7.80 | Multiplet | P(C₆H ₅)₃, C₆H ₅CH₂ |

| ~5.00 | Singlet | C₆H₅CH ₂ | |

| ~3.00 | Doublet | P=CH | |

| 13C | 160 - 170 | Doublet | C =O |

| 120 - 140 | Multiple Doublets | C ₆H₅ (aromatic carbons) | |

| ~65 | Singlet | OC H₂ | |

| ~30 | Doublet | P=C H |

Note: The phosphorus atom (³¹P) will couple with adjacent protons and carbons, leading to doublet signals for the methine proton (P=CH) and the carbons of the phosphonium group and the ylidic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.

Table 2: Predicted IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3080 | C-H stretch | Aromatic |

| 1600 - 1650 | C=O stretch (ester) | Conjugated Ester |

| 1430 - 1450 | P-Ph stretch | Triphenylphosphine |

| 1100 - 1250 | C-O stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Assignment |

| 410.44 | [M]⁺ (Molecular Ion) |

| 262 | [P(C₆H₅)₃]⁺ |

| 183 | [P(C₆H₅)₂]⁺ |

| 108 | [C₇H₈O]⁺ (Benzyl alcohol fragment) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of stabilized phosphorus ylides.

Materials:

-

Triphenylphosphine (Ph₃P)

-

Benzyl bromoacetate

-

Toluene, anhydrous

-

Sodium hydroxide (NaOH) solution, aqueous

-

Water, deionized

-

Diethyl ether, cold

Procedure:

-

Phosphonium Salt Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine in anhydrous toluene.

-

Add benzyl bromoacetate to the solution.

-

Heat the reaction mixture at reflux for 12-24 hours, during which the phosphonium salt will precipitate.

-

Cool the mixture to room temperature and collect the solid phosphonium salt by vacuum filtration. Wash the salt with a small amount of toluene.

-

Ylide Formation: Transfer the dried phosphonium salt to a flask and dissolve it in water.

-

Cool the solution in an ice bath and, with vigorous stirring, slowly add an aqueous solution of sodium hydroxide.

-

The ylide will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold deionized water, followed by a wash with cold diethyl ether.

-

Dry the resulting white to off-white solid, this compound, under vacuum.[2]

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: 1H and 13C NMR spectra can be acquired on a 300 or 500 MHz spectrometer. The sample is typically dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: IR spectra can be recorded on an FT-IR spectrometer using either KBr pellets or as a thin film on a salt plate.

-

Mass Spectrometry: Mass spectra can be obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via a direct insertion probe or through a gas chromatograph.

Visualizations

Synthesis of this compound

The synthesis involves a two-step process: formation of the phosphonium salt followed by deprotonation to form the ylide.

Caption: Synthetic pathway for this compound.

General Wittig Reaction

This compound is a key reagent in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.

Caption: The general mechanism of the Wittig reaction.[3][4][5][6][7]

References

- 1. Benzyl 2-(triphenyl-lambda5-phosphanylidene)acetate | C27H23O2P | CID 3862746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. Wittig Reaction [organic-chemistry.org]

Physical and chemical properties of Benzyl 2-(triphenylphosphoranylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Benzyl 2-(triphenylphosphoranylidene)acetate, a crucial reagent in modern organic synthesis. This document details its structural characteristics, physicochemical parameters, and spectroscopic profile. Furthermore, it offers detailed experimental protocols for its synthesis and its application in the Wittig reaction, a cornerstone for the stereoselective formation of alkenes. The guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development, facilitating the effective and safe use of this versatile compound.

Introduction

This compound, also known as (benzyloxycarbonylmethylene)triphenylphosphorane, is a stabilized phosphorus ylide.[1] Its significance in organic chemistry stems primarily from its role as a key reactant in the Wittig reaction, a widely utilized method for the synthesis of α,β-unsaturated esters from aldehydes and ketones.[2] The presence of the benzyl ester group allows for subsequent deprotection under mild conditions, offering a strategic advantage in multi-step syntheses of complex molecules, including pharmaceuticals and natural products. This guide aims to consolidate the available technical information on this reagent, providing a single point of reference for its properties and applications.

Physical and Chemical Properties

This compound is a white to off-white crystalline powder under standard conditions.[3] It is stable under normal storage conditions, though it is noted to be hygroscopic and sensitive to air and moisture.[4] It is generally soluble in organic solvents like dichloromethane and ethyl acetate, with lower solubility in polar solvents.[5]

Quantitative Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₂₃O₂P | [3] |

| Molecular Weight | 410.44 g/mol | [3][6] |

| Melting Point | 120-122 °C | [3][6] |

| Boiling Point (Predicted) | 571.1 ± 43.0 °C at 760 mmHg | [7] |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [7] |

| Appearance | White to off-white powder | [3] |

| Solubility | Soluble in dichloromethane, ethyl acetate; less soluble in polar solvents. | [5] |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. While a complete, unified dataset is not publicly available, the following represents typical spectral characteristics.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by multiplets in the aromatic region (approximately δ 7.20-7.65 ppm) corresponding to the protons of the three phenyl groups on the phosphorus atom and the benzyl group.[8] A singlet for the benzylic protons (CH₂) typically appears around δ 5.00 ppm.[8] The methine proton (=CH) of the ylide moiety is expected to appear as a doublet due to coupling with the phosphorus atom (²JP-H), with a typical coupling constant of around 13.5 Hz.[8][9]

-

¹³C NMR: The carbon NMR spectrum will show a series of signals in the aromatic region (typically δ 125-140 ppm). The carbonyl carbon of the ester group is expected in the range of δ 165-175 ppm. The benzylic carbon and the ylidic carbon will also have characteristic chemical shifts.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorption bands are expected for:

-

C=O Stretch (Ester): A strong absorption band is anticipated in the region of 1735-1750 cm⁻¹.[10]

-

C=C Stretch (Alkene of ylide): A medium intensity band is expected around 1620-1680 cm⁻¹.[10]

-

C-O Stretch (Ester): Strong bands are expected in the 1000-1300 cm⁻¹ region.[10]

-

Aromatic C-H Stretch: Bands will appear around 3000-3100 cm⁻¹.[11]

-

Aliphatic C-H Stretch: Bands will appear around 2850-3000 cm⁻¹.[11]

2.2.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 410.44). Common fragmentation patterns would involve the loss of the benzyl group or other fragments related to the triphenylphosphine moiety.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of stabilized phosphorus ylides involves a two-step process: formation of a phosphonium salt followed by deprotonation with a base.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Phosphonium Salt Formation:

-

To a solution of triphenylphosphine (1.0 equivalent) in a suitable solvent such as toluene, add benzyl bromoacetate (1.0 equivalent).

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the phosphonium salt.

-

Collect the solid by filtration and wash with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials. Dry the resulting (benzyloxycarbonylmethyl)triphenylphosphonium bromide salt under vacuum.

-

-

Ylide Formation:

-

Suspend the dried phosphonium salt in a biphasic solvent system, such as dichloromethane and an aqueous solution of a mild base (e.g., sodium hydroxide or potassium carbonate).

-

Stir the mixture vigorously at room temperature. The deprotonation of the phosphonium salt occurs at the interface, and the resulting ylide dissolves in the organic layer.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

-

Wittig Reaction using this compound

The Wittig reaction with a stabilized ylide such as this compound typically yields the (E)-alkene as the major product.

Mechanism of the Wittig Reaction

Caption: The mechanistic pathway of the Wittig reaction.

Detailed Methodology (Example with Benzaldehyde):

-

Reaction Setup:

-

Dissolve this compound (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add benzaldehyde (1.0 equivalent) to the solution at room temperature.

-

-

Reaction Execution:

-

Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials and the formation of the product.

-

-

Workup and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

The crude product will be a mixture of the desired alkene (benzyl cinnamate) and triphenylphosphine oxide.

-

Purify the crude mixture by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the alkene product from the triphenylphosphine oxide byproduct.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain the purified benzyl cinnamate.

-

Safety and Handling

This compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[12] It is essential to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. As it is sensitive to air and moisture, it should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[4]

Applications in Research and Development

The primary application of this compound is in the synthesis of α,β-unsaturated esters via the Wittig reaction. This reaction is a powerful tool in organic synthesis and is frequently employed in the construction of complex molecules with diverse biological activities. Its utility is found in:

-

Pharmaceutical Development: As an intermediate in the synthesis of various active pharmaceutical ingredients.[1]

-

Natural Product Synthesis: In the construction of complex natural product backbones.

-

Materials Science: In the preparation of polymers and other advanced materials.[1]

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to reliably form (E)-α,β-unsaturated esters makes it an indispensable tool for chemists in academia and industry. This technical guide has provided a detailed summary of its physical and chemical properties, spectroscopic data, and experimental protocols for its synthesis and use. By adhering to the outlined procedures and safety precautions, researchers can effectively and safely leverage the synthetic potential of this important compound.

References

- 1. Benzyl 2-(triphenyl-lambda5-phosphanylidene)acetate | C27H23O2P | CID 3862746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. Benzyl(triphenylphosphoranylidene)acetate - Georganics [georganics.sk]

- 4. rsc.org [rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 苄基(三苯基膦)乙酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. echemi.com [echemi.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. rsc.org [rsc.org]

An In-Depth Technical Guide to the Stability and Reactivity of Benzyl 2-(triphenylphosphoranylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 2-(triphenylphosphoranylidene)acetate is a widely utilized stabilized phosphorus ylide, primarily employed in the Wittig reaction for the synthesis of α,β-unsaturated esters. Its stability under standard laboratory conditions and its predictable reactivity and stereoselectivity make it a valuable reagent in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and other applications. This guide provides a comprehensive overview of the stability and reactivity of this compound, including its physical and chemical properties, handling and storage recommendations, and detailed insights into its synthetic applications, supported by experimental data and protocols.

Introduction

This compound, also known as (benzyloxycarbonylmethylene)triphenylphosphorane, is a key reagent in organic chemistry for the formation of carbon-carbon double bonds. As a stabilized ylide, the negative charge on the α-carbon is delocalized by the adjacent ester group, which imparts greater stability compared to non-stabilized ylides. This increased stability allows for its isolation as a solid and simplifies its handling. The primary application of this reagent is the Wittig reaction, where it reacts with aldehydes and ketones to yield benzyl esters of α,β-unsaturated carboxylic acids, predominantly with an (E)-isomeric configuration. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₃O₂P | [1][2] |

| Molecular Weight | 410.44 g/mol | [1][2] |

| Appearance | White to off-white powder/crystalline solid | [2] |

| Melting Point | 120-122 °C | [2] |

| CAS Number | 15097-38-8 | [1][3] |

| Solubility | Soluble in many organic solvents. |

Stability

This compound is classified as a stable ylide, meaning it can be isolated, stored, and handled under normal laboratory conditions without significant decomposition.

Thermal Stability

Hydrolytic Stability

Phosphonium ylides are susceptible to hydrolysis, which proceeds via a mechanism similar to the hydrolysis of phosphonium salts.[7][8][9] The rate of hydrolysis is significantly influenced by the polarity of the medium, with a dramatic increase in rate observed in less polar solvents.[7][8] This is attributed to a shift in the pre-equilibrium from the phosphonium hydroxide towards a five-coordinate hydroxyphosphorane, which then decomposes.[7][8] The hydrolysis of ylides is base-catalyzed.[7] While specific kinetic data for the hydrolysis of this compound is not available, it is crucial to protect the compound from moisture to prevent degradation.

Shelf Life and Storage

As a stabilized ylide, this compound has a relatively long shelf life when stored under appropriate conditions. It should be kept in a tightly sealed container in a cool, dry place to minimize exposure to moisture and air.

Reactivity

The reactivity of this compound is dominated by the nucleophilic character of the α-carbon, making it a versatile reagent for carbon-carbon bond formation.

The Wittig Reaction

The most prominent application of this compound is the Wittig reaction, where it reacts with aldehydes and ketones to form benzyl α,β-unsaturated esters.

The Wittig reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate. This intermediate then decomposes to the alkene and triphenylphosphine oxide.

References

- 1. Benzyl 2-(triphenyl-lambda5-phosphanylidene)acetate | C27H23O2P | CID 3862746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzyl(triphenylphosphoranylidene)acetate - Georganics [georganics.sk]

- 4. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03278F [pubs.rsc.org]

- 5. Thermal Rearrangement of Thiocarbonyl-Stabilised Triphenylphosphonium Ylides Leading to (Z)-1-Diphenylphosphino-2-(phenylsulfenyl)alkenes and Their Coordination Chemistry | MDPI [mdpi.com]

- 6. Flash vacuum pyrolysis of stabilised phosphorus ylides. Part 10.1 Generation of 2-methylstyrylalkynes and their thermal cyclisation to 2-alkenylnaphthalenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. The mechanism of hydrolysis of phosphonium ylides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. The mechanism of hydrolysis of phosphonium ylides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Mechanism of hydrolysis of phosphonium salts and ylides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Wittig Reagent: A Technical Guide to Benzyl 2-(triphenylphosphoranylidene)acetate

An In-depth Exploration of the Discovery, Synthesis, and Applications of a Key Stabilized Ylide

Introduction

Benzyl 2-(triphenylphosphoranylidene)acetate, a stabilized phosphorus ylide, has carved a significant niche in the landscape of organic synthesis since the pioneering work on the Wittig reaction. Its unique combination of stability and reactivity has made it an indispensable tool for the stereoselective formation of carbon-carbon double bonds, a cornerstone of modern synthetic chemistry. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and diverse applications of this versatile reagent, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the groundbreaking discovery of the Wittig reaction by Georg Wittig in 1954. This Nobel Prize-winning methodology revolutionized the synthesis of alkenes from carbonyl compounds and phosphorus ylides. The initial work focused on non-stabilized ylides, which are highly reactive and often lead to mixtures of alkene isomers.

The subsequent development of "stabilized" ylides, such as this compound, marked a significant advancement. The presence of the electron-withdrawing benzyl acetate group delocalizes the negative charge on the α-carbon, rendering the ylide less reactive and more stable than its non-stabilized counterparts. This increased stability allows for easier handling and, crucially, often leads to higher E-selectivity in the resulting alkenes, a feature highly sought after in the synthesis of complex molecules. While the exact first synthesis of this compound is not definitively documented in a single seminal publication, its emergence can be traced back to the broader exploration and refinement of the Wittig reaction throughout the late 1950s and 1960s by chemists such as Pommer and Bestmann, who extensively investigated the scope and applications of stabilized phosphorus ylides.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application. Key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 15097-38-8 | [1][2][3] |

| Molecular Formula | C27H23O2P | [1][3] |

| Molecular Weight | 410.44 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 120-122 °C | [3] |

| Purity | ≥ 97% (HPLC) | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically follows a two-step procedure, which is a hallmark of Wittig reagent preparation.

General Synthetic Pathway

The overall synthesis can be depicted as a two-step process starting from commercially available reagents.

Caption: General two-step synthesis of the ylide.

Step 1: Synthesis of (Benzyloxycarbonylmethyl)triphenylphosphonium Bromide (Phosphonium Salt)

The first step involves the quaternization of triphenylphosphine with benzyl bromoacetate. This is a classic SN2 reaction where the phosphorus atom of triphenylphosphine acts as a nucleophile.

Experimental Protocol:

-

Reagents:

-

Triphenylphosphine (1.0 eq)

-

Benzyl bromoacetate (1.0 eq)

-

Toluene (anhydrous)

-

-

Procedure:

-

Dissolve triphenylphosphine in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Add benzyl bromoacetate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the phosphonium salt usually precipitates from the solution upon cooling.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials, and dry under vacuum.

-

Step 2: Synthesis of this compound (Ylide)

The second step is the deprotonation of the phosphonium salt using a suitable base to form the ylide.

Experimental Protocol:

-

Reagents:

-

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide (1.0 eq)

-

Base (e.g., sodium hydroxide, potassium carbonate, or sodium hydride)

-

Dichloromethane or a biphasic system (e.g., dichloromethane/water)

-

-

Procedure:

-

Suspend the phosphonium salt in a suitable solvent (e.g., dichloromethane).

-

Add an aqueous solution of the base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) and stir the biphasic mixture vigorously at room temperature.

-

The ylide will be formed in the organic layer. The progress of the reaction can be monitored by the disappearance of the phosphonium salt.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).

-

Evaporate the solvent under reduced pressure to obtain the crude ylide.

-

The ylide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

The Wittig Reaction: Mechanism and Application

This compound is primarily used as a reagent in the Wittig reaction to convert aldehydes and ketones into α,β-unsaturated esters.

General Reaction Scheme

Caption: The Wittig reaction mechanism overview.

Applications in Synthesis

The utility of this compound is demonstrated in the synthesis of a wide array of complex molecules, including natural products and pharmaceutically relevant compounds.

Table of Representative Applications:

| Target Molecule/Class | Aldehyde/Ketone Substrate | Reaction Conditions | Yield (%) | Reference |

| Antitrypanosomal 1,2-dioxanes | Unsaturated aldehyde | Toluene, reflux | 84% | [4] |

| C-Vinyl Glycosides | Pyridyl-containing aldehydes | Toluene, reflux | Not specified | [5] |

| Precursor to (-)-Swainsonine | Aldehyde intermediate | Not specified | Not specified | [6] |

Role in Drug Development and Signaling Pathways

While this compound is a powerful tool in the synthesis of potential drug candidates, its direct interaction with specific signaling pathways is not extensively documented. Its primary role in drug development is as a key building block in the construction of complex molecular architectures that may possess biological activity. For instance, it has been utilized in the synthesis of compounds with antitrypanosomal activity, suggesting its indirect contribution to the development of therapeutics for infectious diseases.[4]

The Wittig reaction itself is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse range of compounds for biological screening. The α,β-unsaturated ester moiety formed using this reagent is a common pharmacophore present in numerous bioactive molecules.

At present, there are no well-defined signaling pathways that are directly modulated by this compound itself. Its significance lies in enabling the synthesis of molecules that are then investigated for their effects on various biological pathways implicated in disease.

Conclusion

This compound stands as a testament to the enduring power of the Wittig reaction in organic synthesis. Its stability, ease of handling, and ability to stereoselectively form α,β-unsaturated esters have solidified its position as a valuable reagent for chemists in both academic and industrial settings. While its direct role in modulating signaling pathways is not established, its indirect contribution to drug discovery through the synthesis of novel and complex molecular entities is undeniable. Future research will likely continue to leverage the unique properties of this stabilized ylide to construct the next generation of therapeutic agents and functional materials.

References

- 1. Benzyl 2-(triphenyl-lambda5-phosphanylidene)acetate | C27H23O2P | CID 3862746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 15097-38-8: benzyl (triphenylphosphoranylidene)-acetate [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scispace.com [scispace.com]

- 5. 15097-38-8 Cas No. | Benzyl (Triphenylphosphoranylidene)acetate | Apollo [store.apolloscientific.co.uk]

- 6. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Benzyl 2-(triphenylphosphoranylidene)acetate as a Stabilized Phosphorus Ylide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Benzyl 2-(triphenylphosphoranylidene)acetate, a key reagent in modern organic synthesis. As a stabilized phosphorus ylide, it plays a crucial role in the Wittig reaction for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters. This document details its synthesis, physical and spectroscopic properties, and mechanism of action. Furthermore, it presents experimental protocols for its preparation and its application in the Wittig reaction, highlighting its significance in the construction of complex molecular architectures relevant to drug development and materials science.

Introduction

Phosphorus ylides, or Wittig reagents, are indispensable tools in synthetic organic chemistry for the formation of carbon-carbon double bonds from carbonyl compounds.[1] Among these, stabilized ylides, which contain an electron-withdrawing group adjacent to the carbanion, offer distinct advantages in terms of stability, handling, and stereoselectivity in the Wittig reaction.[2] this compound, also known as (Benzyloxycarbonylmethylene)triphenylphosphorane, is a prominent example of a stabilized ylide.[3] Its unique phosphoranylidene structure enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[3] This guide aims to provide a comprehensive overview of the synthesis, properties, and applications of this versatile reagent.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white powder that is stable under standard laboratory conditions, making it a reliable reagent in multi-step syntheses.[3] A summary of its key physical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15097-38-8 | [3][4] |

| Molecular Formula | C₂₇H₂₃O₂P | [3][4] |

| Molecular Weight | 410.44 g/mol | [3][4] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 120 - 122 °C | [3][4] |

| Purity | ≥ 97% (HPLC) | [3] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.60-7.65 (m, 6H), 7.51-7.54 (m, 4H), 7.42-7.46 (m, 6H), 7.20 (s, 4H), 5.00 (s, 2H), 2.96 (s, 1H) | [5] |

| ¹³C NMR | Data available but not detailed in search results. | [6] |

| Infrared (IR) | Characteristic C=O stretching for the ester group is expected around 1750-1715 cm⁻¹. | [6][7] |

| Mass Spectrometry (MS) | LC-MS (ESI) m/z 411.1 (M+H)⁺ | [5] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process that begins with the formation of a phosphonium salt, followed by deprotonation to yield the ylide.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of (Benzyloxycarbonylmethyl)triphenylphosphonium bromide

This protocol describes the synthesis of the phosphonium salt precursor.

-

Reagents and Equipment:

-

Triphenylphosphine

-

Benzyl bromoacetate

-

Toluene

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

-

Procedure:

-

In a round-bottom flask, dissolve triphenylphosphine (1.0 eq) in toluene.

-

Add benzyl bromoacetate (1.0 eq) to the solution.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature, which should induce precipitation of the phosphonium salt.

-

Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum to yield (Benzyloxycarbonylmethyl)triphenylphosphonium bromide as a white solid.[8]

-

Experimental Protocol: Synthesis of this compound

This protocol details the conversion of the phosphonium salt to the ylide.

-

Reagents and Equipment:

-

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide

-

Aqueous sodium hydroxide (e.g., 2 M)

-

Dichloromethane (CH₂Cl₂)

-

Separatory funnel

-

Magnetic stirrer

-

-

Procedure:

-

Suspend (Benzyloxycarbonylmethyl)triphenylphosphonium bromide (1.0 eq) in dichloromethane.

-

Add an equal volume of aqueous sodium hydroxide solution.

-

Stir the biphasic mixture vigorously at room temperature for 1-2 hours.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. A yield of 80% has been reported for this transformation.[5]

-

The Wittig Reaction: Mechanism and Application

The Wittig reaction is a cornerstone of alkene synthesis. The reaction of a phosphorus ylide with an aldehyde or ketone proceeds through a betaine or oxaphosphetane intermediate to yield an alkene and triphenylphosphine oxide.[9] The high thermodynamic stability of the P=O bond in triphenylphosphine oxide is a major driving force for this reaction.

Caption: General mechanism of the Wittig reaction with a stabilized ylide.

With stabilized ylides such as this compound, the initial nucleophilic attack on the carbonyl is the rate-determining step and is reversible.[6] This allows for equilibration to the more thermodynamically stable anti-betaine intermediate, which preferentially leads to the formation of the (E)-alkene.[10]

Application in Drug Development and Organic Synthesis

The ability to stereoselectively form (E)-α,β-unsaturated esters makes this compound a valuable reagent in the synthesis of various biologically active molecules and complex natural products.[4] This functionality is a common structural motif in many pharmaceutical agents.

Experimental Protocol: Wittig Reaction with an Aldehyde

This protocol is a general procedure for the reaction of this compound with an aldehyde.

-

Reagents and Equipment:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Anhydrous solvent (e.g., dichloromethane or THF)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.1 eq) in the anhydrous solvent.

-

Add the aldehyde (1.0 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

-

Conclusion

This compound is a highly effective and versatile stabilized phosphorus ylide for the synthesis of (E)-α,β-unsaturated esters via the Wittig reaction. Its stability, ease of handling, and high stereoselectivity make it an invaluable tool for organic chemists, particularly those in the field of drug development and materials science. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this important reagent in the laboratory.

References

- 1. reddit.com [reddit.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. chemimpex.com [chemimpex.com]

- 4. Benzyl(triphenylphosphoranylidene)acetate 97 15097-38-8 [sigmaaldrich.com]

- 5. Benzyl (triphenylphosphoranylidene)acetate | 15097-38-8 [amp.chemicalbook.com]

- 6. Benzyl 2-(triphenyl-lambda5-phosphanylidene)acetate | C27H23O2P | CID 3862746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. (苄氧羰基甲基)三苯基溴化膦 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. d.web.umkc.edu [d.web.umkc.edu]

- 10. rsc.org [rsc.org]

Technical Guide: Benzyl (triphenylphosphoranylidene)acetate (CAS 15097-38-8): Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (triphenylphosphoranylidene)acetate, with CAS number 15097-38-8, is a phosphorus ylide, a class of organophosphorus compounds that are highly valuable in organic synthesis. It is most recognized for its critical role as a reagent in the Wittig reaction, a widely utilized method for the stereoselective synthesis of alkenes from aldehydes and ketones. This technical guide provides a comprehensive overview of the chemical and physical properties of Benzyl (triphenylphosphoranylidene)acetate, its applications in the synthesis of biologically active molecules relevant to drug development, and detailed experimental protocols for its use.

While Benzyl (triphenylphosphoranylidene)acetate is primarily employed as a synthetic intermediate and is not known to possess intrinsic biological activity, its application in the creation of targeted therapeutics is of significant interest to the drug development community. This guide will explore its use in the synthesis of inhibitors for key biological targets such as tissue transglutaminase and checkpoint kinases.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Benzyl (triphenylphosphoranylidene)acetate is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 15097-38-8 |

| IUPAC Name | Benzyl 2-(triphenyl-λ⁵-phosphanylidene)acetate[1] |

| Synonyms | (Benzyloxycarbonylmethylene)triphenylphosphorane, 2-(Triphenylphosphoranylidene)acetic acid phenylmethyl ester[2][3] |

| Molecular Formula | C₂₇H₂₃O₂P[2][4] |

| Molecular Weight | 410.44 g/mol [3][5] |

| InChI Key | INKMLGJBBDRIQR-UHFFFAOYSA-N[6] |

| SMILES | C1=CC=C(C=C1)COC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4[2] |

Table 2: Physical Properties

| Property | Value |

| Appearance | White to off-white powder/crystalline solid[2][7] |

| Melting Point | 120-122 °C[3][7] |

| Solubility | Moderately soluble in organic solvents such as dichloromethane and ethyl acetate; less soluble in polar solvents.[2] |

| Stability | Stable under standard laboratory conditions.[2] |

Applications in Drug Development

Benzyl (triphenylphosphoranylidene)acetate serves as a crucial reagent in the synthesis of complex molecules with therapeutic potential. Its primary utility lies in the Wittig reaction to form carbon-carbon double bonds with high stereocontrol, a common structural motif in many drug candidates.

Synthesis of Transglutaminase 2 (TG2) Inhibitors

Tissue transglutaminase (TG2) is an enzyme implicated in the pathogenesis of various diseases, including celiac disease, fibrosis, and some cancers.[8] TG2 catalyzes the post-translational modification of proteins, and its dysregulation can lead to disease. Consequently, the development of TG2 inhibitors is a promising therapeutic strategy. Benzyl (triphenylphosphoranylidene)acetate has been utilized in the synthesis of pyridinone derivatives that act as potent and selective inhibitors of TG2. These inhibitors often feature an acceptor-substituted double bond, which can be introduced via a Wittig reaction.

Synthesis of Checkpoint Kinase (Chk1 and Wee1) Inhibitors

Cell cycle checkpoints are critical regulatory mechanisms that prevent the propagation of damaged DNA, and their dysregulation is a hallmark of cancer. Checkpoint kinases, such as Chk1 and Wee1, are key players in the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.[1][4] Inhibiting these kinases can sensitize cancer cells to DNA-damaging agents, making them a valuable target for cancer therapy. Benzyl (triphenylphosphoranylidene)acetate is employed in the synthesis of small molecule inhibitors of Chk1 and Wee1, often involving the formation of a crucial alkene moiety through a Wittig reaction.

Experimental Protocols

The following are detailed experimental protocols for key reactions involving Benzyl (triphenylphosphoranylidene)acetate, based on procedures described in the literature.

General Protocol for Wittig Olefination

This protocol describes a general procedure for the Wittig reaction between an aldehyde or ketone and Benzyl (triphenylphosphoranylidene)acetate to form an α,β-unsaturated ester.

Materials:

-

Aldehyde or Ketone (1.0 equiv)

-

Benzyl (triphenylphosphoranylidene)acetate (1.0-1.2 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the aldehyde or ketone in the chosen anhydrous solvent.

-

Add Benzyl (triphenylphosphoranylidene)acetate to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired alkene from the triphenylphosphine oxide byproduct.

Specific Protocol: Synthesis of a Precursor to Checkpoint Kinase Inhibitors

This protocol is adapted from a patented procedure for the synthesis of an intermediate used in the development of Chk1 inhibitors.

Materials:

-

5-methoxy-1H-indole-2-carbaldehyde (1.0 equiv)

-

Benzyl (triphenylphosphoranylidene)acetate (1.05 equiv)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a stirred solution of 5-methoxy-1H-indole-2-carbaldehyde in anhydrous DCM, add Benzyl (triphenylphosphoranylidene)acetate.

-

Stir the solution at room temperature for 4 hours.

-

Remove the solvent in vacuo.

-

Slurry the residue with methanol, which should induce crystallization of the product.

-

Filter the mixture and wash the solid with several portions of cold methanol to yield the purified product.

Visualizations

Synthetic Workflow: Wittig Reaction

The following diagram illustrates the general workflow for a Wittig reaction using Benzyl (triphenylphosphoranylidene)acetate.

Caption: General workflow for the Wittig reaction.

Signaling Pathway: G2/M Checkpoint Regulation by Wee1 and Chk1

This diagram illustrates the role of Wee1 and Chk1 kinases in the G2/M cell cycle checkpoint, a key target for cancer therapeutics synthesized using Benzyl (triphenylphosphoranylidene)acetate.

Caption: The G2/M checkpoint signaling pathway.

Safety Information

Benzyl (triphenylphosphoranylidene)acetate is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[9] It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Benzyl (triphenylphosphoranylidene)acetate (CAS 15097-38-8) is a versatile and indispensable reagent in modern organic synthesis. For researchers and professionals in drug development, its value extends beyond its chemical reactivity to its enabling role in the construction of sophisticated molecular architectures that can modulate challenging biological targets. A thorough understanding of its properties, applications, and the experimental protocols for its use is essential for leveraging its full potential in the discovery and development of new medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Synergism Through WEE1 and CHK1 Inhibition in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitors of tissue transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Synonyms for Benzyl 2-(triphenylphosphoranylidene)acetate

An In-depth Technical Guide to Benzyl 2-(triphenylphosphoranylidene)acetate and its Synonyms

For researchers, scientists, and professionals in drug development, precise communication and understanding of chemical reagents are paramount. This guide provides a comprehensive overview of this compound, a key reagent in organic synthesis, focusing on its nomenclature, experimental applications, and reaction pathways.

Synonyms and Chemical Identifiers

This compound is known by a variety of names in chemical literature and supplier catalogs. Understanding these synonyms is crucial for efficient literature searches and procurement. The following table summarizes the most common synonyms and identifiers for this compound.[1][2][3][4][5][6]

| Synonym | Identifier Type | Identifier |

| (Benzyloxycarbonylmethylene)triphenylphosphorane | Chemical Name | - |

| 2-(Triphenylphosphoranylidene)acetic acid phenylmethyl ester | Chemical Name | - |

| Benzyl (triphenyl-λ5-phosphanylidene)acetate | Chemical Name | - |

| Acetic acid, 2-(triphenylphosphoranylidene)-, phenylmethyl ester | Chemical Name | - |

| Carbobenzoxy-oxymethylenetriphenyl phosphorane | Chemical Name | - |

| Benzyltriphenylphosphoranylideneacetate | Chemical Name | - |

| - | CAS Number | 15097-38-8 |

| - | PubChem CID | 3862746 |

| - | MDL Number | MFCD00191787 |

Core Application: The Wittig Reaction

This compound is a stabilized ylide predominantly used as a reagent in the Wittig reaction. This reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond by reacting an aldehyde or ketone with a phosphorus ylide. The reaction is highly valued for its reliability and stereochemical control, leading to the synthesis of alkenes. The benzyl ester functionality in this specific ylide allows for the synthesis of α,β-unsaturated esters, which are important intermediates in the production of pharmaceuticals and other complex organic molecules.[7]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

General Protocol for Wittig Olefination in Aqueous Media

This protocol details a general procedure for conducting a Wittig reaction in an aqueous environment.

Materials:

-

Methyl 2-(triphenylphosphoranylidene)acetate (10.0 mg, 0.030 mmol, 1.0 equiv)

-

Benzaldehyde (6.4 µL, 0.060 mmol, 2.0 equiv)

-

Reaction solvent (e.g., Tris buffer pH 7.8, PBS pH 7.6) (2 mL)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl 2-(triphenylphosphoranylidene)acetate in the chosen aqueous reaction solvent.

-

Add benzaldehyde to the solution at the desired temperature (e.g., 4°C).

-

Stir the mixture for 12 hours.

-

Extract the reaction mixture with dichloromethane (5 x 5 mL).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate in vacuo.

-

Purify the resulting product using flash column chromatography to obtain the corresponding cinnamate ester.

Quantitative Data: The yield of the Wittig product can vary depending on the reaction conditions and the specific carbonyl compound used. For example, reactions with benzaldehyde have been reported with yields up to 75% in PBS buffer (pH 7.6).

Synthesis of trans-9-(2-Phenylethenyl)anthracene

This protocol outlines the synthesis of a specific alkene using a Wittig reaction.

Materials:

-

9-anthraldehyde (0.50 g)

-

Benzyltriphenylphosphonium chloride (0.87 g)

-

N,N-Dimethylformamide (DMF) (6 mL)

-

50% Sodium hydroxide (NaOH) solution (w/w) (0.200 mL, approximately 10 drops)

-

1-propanol/distilled water (1:1 mixture) (4 mL)

-

1-propanol for recrystallization

Procedure:

-

In a 25-mL Erlenmeyer flask equipped with a small stir bar, combine 9-anthraldehyde and benzyltriphenylphosphonium chloride.

-

Dissolve the mixture in DMF and stir vigorously for at least 5 minutes.

-

Carefully add the 50% NaOH solution dropwise to the rapidly stirred reaction mixture. Use DMF to wash any solid from the flask walls. The reaction mixture will change color from dark yellowish to reddish-orange over 30 minutes.

-

After stirring vigorously for 30 minutes, add the 1:1 mixture of 1-propanol and distilled water to precipitate the product as a yellow solid.

-

Collect the crude product by vacuum filtration.

-

Recrystallize the crude product from a minimal amount of 1-propanol (approximately 4 mL) to obtain a yellowish crystalline solid.

Reaction Workflow Diagram

The following diagram illustrates the general workflow of the Wittig reaction for the synthesis of an alkene.

References

Preliminary Studies on the Reactivity of Benzyl 2-(triphenylphosphoranylidene)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of Benzyl 2-(triphenylphosphoranylidene)acetate, a stabilized Wittig reagent crucial for the synthesis of α,β-unsaturated esters. This document details the reagent's role in the Wittig reaction, presents quantitative data on its performance with various aldehydes, outlines a detailed experimental protocol, and illustrates key chemical pathways and workflows.

Core Concepts: The Wittig Reaction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from carbonyl compounds (aldehydes and ketones). The reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which is a neutral molecule with adjacent positive and negative charges. This compound is a specific type of stabilized ylide, where the negative charge on the carbanion is delocalized by the adjacent ester group. This stabilization influences the reactivity and stereoselectivity of the reaction.

The general mechanism for the Wittig reaction involving a stabilized ylide like this compound proceeds through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound. This forms a transient four-membered ring intermediate called an oxaphosphetane. The oxaphosphetane then collapses in a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction. Due to the thermodynamic control associated with stabilized ylides, the reaction predominantly yields the more stable (E)-alkene.

Quantitative Data Presentation

The following table summarizes the yields of benzyl (E)-cinnamate derivatives obtained from the one-pot, water-mediated Wittig reaction of various substituted benzaldehydes with the in-situ generated phosphonium ylide derived from benzyl bromoacetate and triphenylphosphine. This data is adapted from the work of Manju and Radhakrishnan (2014).

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | Benzyl (E)-cinnamate | 92 |

| 2 | 4-Methylbenzaldehyde | Benzyl (E)-3-(p-tolyl)acrylate | 88 |

| 3 | 4-Methoxybenzaldehyde | Benzyl (E)-3-(4-methoxyphenyl)acrylate | 90 |

| 4 | 4-Chlorobenzaldehyde | Benzyl (E)-3-(4-chlorophenyl)acrylate | 85 |

| 5 | 4-Bromobenzaldehyde | Benzyl (E)-3-(4-bromophenyl)acrylate | 82 |

| 6 | 4-Nitrobenzaldehyde | Benzyl (E)-3-(4-nitrophenyl)acrylate | 78 |

| 7 | 2-Chlorobenzaldehyde | Benzyl (E)-3-(2-chlorophenyl)acrylate | 80 |

| 8 | 2-Nitrobenzaldehyde | Benzyl (E)-3-(2-nitrophenyl)acrylate | 75 |

| 9 | Cinnamaldehyde | Benzyl (E)-5-phenylpenta-2,4-dienoate | 86 |

| 10 | 2-Furaldehyde | Benzyl (E)-3-(furan-2-yl)acrylate | 84 |

Experimental Protocols

This section provides a detailed methodology for a representative one-pot, aqueous Wittig reaction for the synthesis of benzyl (E)-cinnamate derivatives.

Materials:

-

Triphenylphosphine (1.1 mmol)

-

Benzyl bromoacetate (1.0 mmol)

-

Substituted benzaldehyde (1.0 mmol)

-

Sodium bicarbonate (saturated aqueous solution)

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

-

Heating mantle or oil bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add triphenylphosphine (1.1 mmol) and a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Reagent Addition: To the stirring suspension, add benzyl bromoacetate (1.0 mmol) followed by the desired substituted benzaldehyde (1.0 mmol).

-

Reaction: Heat the reaction mixture to 60-70 °C and stir vigorously for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure benzyl (E)-cinnamate derivative.

-

Characterization: Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and determine the melting point.

Mandatory Visualizations

The following diagrams illustrate the key chemical processes and workflows involved in the study of this compound reactivity.

Methodological & Application

Application Notes and Protocols for the Wittig Reaction using Benzyl 2-(triphenylphosphoranylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, effectively converting aldehydes and ketones into alkenes.[1] This reaction utilizes a phosphorus ylide, also known as a Wittig reagent, which reacts with a carbonyl compound to yield an alkene and a phosphine oxide. The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[2]

This document provides detailed application notes and a general protocol for the use of Benzyl 2-(triphenylphosphoranylidene)acetate , a stabilized Wittig reagent. Stabilized ylides, containing an electron-withdrawing group such as the ester moiety in this reagent, are generally less reactive than their non-stabilized counterparts.[2] This reduced reactivity often translates to higher yields and a strong preference for the formation of the thermodynamically more stable (E)-alkene.[2] this compound is particularly useful for the synthesis of α,β-unsaturated benzyl esters, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.[3]

Applications in Synthesis

This compound is a versatile reagent employed in a variety of synthetic transformations, including:

-

Synthesis of α,β-Unsaturated Esters: Its primary application is the conversion of aldehydes into benzyl esters with a newly formed trans-double bond in conjugation with the ester group.[3]

-

Multi-step Synthesis: The resulting α,β-unsaturated ester can be further modified, for instance, through hydrolysis of the benzyl ester to the corresponding carboxylic acid, or by conjugate addition reactions at the β-position.

-

Pharmaceutical and Agrochemical Development: This reagent serves as a key building block in the synthesis of complex organic molecules with potential biological activity.

Data Presentation: Representative Yields

While specific yields are highly dependent on the substrate and precise reaction conditions, the Wittig reaction using stabilized ylides like this compound with various aldehydes generally proceeds in good to excellent yields. The following table provides representative yields for a closely related one-pot aqueous Wittig reaction using a stabilized ylide generated in situ from methyl bromoacetate and triphenylphosphine, which is expected to have similar reactivity.

| Aldehyde | Product | % Yield | E:Z Ratio |

| Benzaldehyde | Methyl cinnamate | 46.5 | 95.5:4.5 |

| p-Anisaldehyde | Methyl 4-methoxycinnamate | 54.9 | 99.8:0.2 |

| 2-Thiophenecarboxaldehyde | Methyl 3-(2-thienyl)propenoate | 55.8 | 93.1:6.9 |

| Benzaldehyde (with bromoacetonitrile) | Cinnamonitrile | 56.9 | 58.8:41.2 |

| Data adapted from a one-pot aqueous Wittig reaction.[4] |

Experimental Protocol

This protocol outlines a general procedure for the Wittig reaction between this compound and an aldehyde.

Materials:

-

This compound

-

Aldehyde

-

Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or Toluene)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification reagents (e.g., water, brine, drying agent like Na₂SO₄ or MgSO₄, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).

-

Solvent Addition: Add the chosen anhydrous solvent (e.g., CH₂Cl₂) to dissolve the Wittig reagent.

-

Aldehyde Addition: Add the aldehyde (1.0 - 1.2 equivalents) to the stirred solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive aldehydes, gentle heating (e.g., 40-50 °C) may be required. Reaction times can vary from a few hours to overnight.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Redissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: The crude product, which will contain triphenylphosphine oxide as a major byproduct, is typically purified by flash column chromatography on silica gel to afford the pure α,β-unsaturated benzyl ester.

Mandatory Visualizations

Caption: A flowchart illustrating the key steps in a typical Wittig reaction protocol.

References

Application Notes and Protocols: Synthesis of α,β-Unsaturated Esters with Benzyl 2-(triphenylphosphoranylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone in organic synthesis for the stereoselective formation of carbon-carbon double bonds. This application note provides detailed protocols for the synthesis of α,β-unsaturated esters using Benzyl 2-(triphenylphosphoranylidene)acetate, a stabilized ylide. This reagent is particularly valuable in the synthesis of complex molecules, including pharmaceutical intermediates, due to its reliability and high yields.[1] Stabilized ylides, such as the one discussed, generally favor the formation of (E)-alkenes.[2]

This compound, also known as (Benzyloxycarbonylmethylene)triphenylphosphorane, is a white to off-white powder with a melting point of 120-122 °C.[1][3][4] It is a versatile reagent used in various C-C bond formation reactions.[3][5]

Reaction Mechanism: The Wittig Reaction

The reaction proceeds through the nucleophilic attack of the ylide on a carbonyl compound (aldehyde or ketone) to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired α,β-unsaturated ester and triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a key driving force for the reaction.[2]

Caption: The Wittig reaction mechanism for the synthesis of α,β-unsaturated esters.

Experimental Protocols

General Procedure for the Synthesis of α,β-Unsaturated Esters

This protocol is a general guideline and may require optimization for specific substrates. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[6]

Materials:

-

This compound

-

Aldehyde or ketone

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Inert gas (Argon or Nitrogen)

-

Reaction vessel (e.g., round-bottom flask or pressure tube)

-

Stirring apparatus

-

Heating apparatus (if required)

-

Standard glassware for workup and purification

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound (1.1 equivalents).

-

Dissolve the ylide in an appropriate anhydrous solvent (e.g., toluene).

-

Add the aldehyde or ketone (1.0 equivalent) to the solution.

-